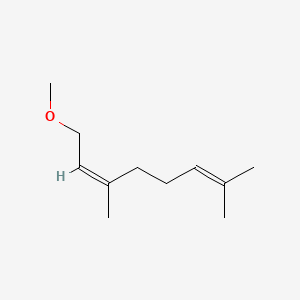

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-1-methoxy-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJMJMPVWWWELJ-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\COC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883865 | |

| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-83-5 | |

| Record name | (2Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-methoxy-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Stereochemistry, and Structural Isomerism in Z 1 Methoxy 3,7 Dimethylocta 2,6 Diene Systems

IUPAC and Common Nomenclatures of the Compound

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a unique and unambiguous name for every compound. For (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, the IUPAC name clearly defines its structure. The "(Z)" prefix specifies the stereochemistry of the double bond at the second carbon, while "1-methoxy" indicates a methoxy (B1213986) group (-OCH3) is attached to the first carbon of the main chain. The root "octa-2,6-diene" signifies an eight-carbon chain with two double bonds at positions 2 and 6. Finally, "3,7-dimethyl" indicates the presence of two methyl groups at the third and seventh carbon atoms.

Beyond its systematic IUPAC name, the compound is also known by several common names and synonyms. One of the most prevalent common names is neryl methyl ether . nist.govthegoodscentscompany.com This name is derived from its relationship to nerol (B1678202), which is the (Z)-isomer of the alcohol 3,7-dimethylocta-2,6-dien-1-ol. The "methyl ether" part of the name indicates that the hydrogen of the alcohol group in nerol has been replaced by a methyl group. Other synonyms include (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene and 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-. thegoodscentscompany.com

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Common Name | Neryl methyl ether |

| Synonym | (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene |

| Synonym | 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)- |

Geometric Isomerism (Z/E) and Stereochemical Considerations

Geometric isomerism, also known as cis-trans or (Z/E) isomerism, is a key feature of compounds containing double bonds. In the case of 1-methoxy-3,7-dimethylocta-2,6-diene, the double bond at the C2-C3 position is the source of this isomerism. The "(Z)" designation in this compound indicates that the higher priority substituents on the C2 and C3 atoms are on the same side of the double bond. In this case, the methoxy-methyl group on C2 and the larger alkyl group on C3 are on the same side.

The other geometric isomer is (E)-1-methoxy-3,7-dimethylocta-2,6-diene , where the "(E)" designation signifies that the higher priority groups are on opposite sides of the double bond. nih.gov This isomer is commonly known as geranyl methyl ether , derived from geraniol (B1671447), the (E)-isomer of 3,7-dimethylocta-2,6-dien-1-ol. nih.govnist.gov The stereochemistry of these isomers plays a significant role in their physical and chemical properties.

| Isomer | Common Name | Stereochemical Descriptor |

| This compound | Neryl methyl ether | Z (zusammen) |

| (E)-1-Methoxy-3,7-dimethylocta-2,6-diene | Geranyl methyl ether | E (entgegen) |

Analysis of Structural Isomers and Analogues

Structural isomers are molecules that have the same molecular formula but a different bonding arrangement of atoms. For this compound (C11H20O), a variety of structural isomers exist beyond its geometric isomer. These can include positional isomers, where the functional groups or double bonds are located at different positions on the carbon chain. For example, a positional isomer could have the methoxy group at a different carbon or the double bonds in different locations.

Analogues of this compound are compounds that are structurally similar but differ in some way, such as having a different functional group or a modified carbon skeleton. A prominent group of analogues are other ethers and esters of nerol. For instance, neryl propionate ([2Z]-3,7-dimethylocta-2,6-dienyl] propanoate) and neryl isobutyrate are esters where the methoxy group is replaced by a propionoxy or isobutyroxy group, respectively. nih.govnih.gov Similarly, analogues can be derived from the corresponding aldehyde, neral (B7780846) ((2Z)-3,7-dimethylocta-2,6-dienal), or the alcohol, nerol ((2Z)-3,7-Dimethylocta-2,6-dien-1-ol). nist.govsielc.com

| Compound Name | Molecular Formula | Relationship to this compound |

| (E)-1-Methoxy-3,7-dimethylocta-2,6-diene | C11H20O | Geometric Isomer |

| Neryl propionate | C13H22O2 | Analogue (Ester) |

| Neryl isobutyrate | C14H24O2 | Analogue (Ester) |

| Neral | C10H16O | Analogue (Aldehyde) |

| Nerol | C10H18O | Analogue (Alcohol) |

| Geranyl methyl ether | C11H20O | Geometric Isomer |

| Geraniol | C10H18O | Analogue (Alcohol, geometric isomer of nerol) |

| Citral | C10H16O | Analogue (Aldehyde, mixture of geranial and neral) |

Advanced Synthetic Methodologies and Strategic Approaches to Z 1 Methoxy 3,7 Dimethylocta 2,6 Diene

Total Synthesis Pathways and Retrosynthetic Analysis

The total synthesis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene can be strategically designed through a retrosynthetic analysis that simplifies the target molecule into readily available starting materials. A primary disconnection strategy involves breaking the ether linkage, which points to nerol (B1678202), the corresponding (Z)-allylic alcohol, as a key precursor.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the C-O ether bond in the target molecule, this compound (1) , leads back to the (Z)-allylic alcohol, nerol (2) , and a methylating agent. This approach is advantageous as nerol is a commercially available and relatively inexpensive starting material, and its (Z)-geometry is already established.

Forward Synthesis - The Williamson Ether Synthesis:

The most direct and widely employed method for the synthesis of ethers from an alcohol and an alkyl halide is the Williamson ether synthesis. scilit.comscirp.orgorganic-chemistry.org This reaction proceeds via an S_N2 mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon. organic-chemistry.org

In the context of synthesizing neryl methyl ether, nerol (2) is first deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding neryloxide anion. This is a crucial step as the alkoxide is a much stronger nucleophile than the neutral alcohol. scilit.com The resulting alkoxide then reacts with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield this compound (1) .

Reaction Scheme:

Chemical Reactivity, Transformation Mechanisms, and Derivatization Chemistry of Z 1 Methoxy 3,7 Dimethylocta 2,6 Diene

Olefin Reactivity: Electrophilic and Nucleophilic Additions

The two double bonds in (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, located at the C2-C3 and C6-C7 positions, are the primary sites for addition reactions. Their reactivity is influenced by their substitution pattern and the electronic effects of the adjacent methoxy (B1213986) group. The C2-C3 double bond is trisubstituted and allylic to the methoxy group, while the C6-C7 double bond is also trisubstituted.

Electrophilic Additions:

Alkenes are electron-rich and readily undergo addition reactions with electrophiles. nih.gov In the case of this compound, electrophilic attack can lead to a variety of products depending on the reagent and reaction conditions. The general mechanism involves the initial attack of an electrophile (E+) on one of the double bonds to form a carbocation intermediate, which is then quenched by a nucleophile (Nu-). nih.gov

Due to the +I (inductive) effect of the alkyl groups and the potential for resonance stabilization involving the ether oxygen, the carbocation intermediates formed are relatively stable. The regioselectivity of the addition is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the more stable carbocation.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | Predicted Major Product(s) at C2-C3 | Predicted Major Product(s) at C6-C7 |

| H-Br | 3-Bromo-1-methoxy-3,7-dimethyloct-6-ene | 7-Bromo-1-methoxy-3,7-dimethyloct-2-ene |

| H₂O / H⁺ | 3-Hydroxy-1-methoxy-3,7-dimethyloct-6-ene | 7-Hydroxy-1-methoxy-3,7-dimethyloct-2-ene |

| Br₂ | 2,3-Dibromo-1-methoxy-3,7-dimethyloct-6-ene | 6,7-Dibromo-1-methoxy-3,7-dimethyloct-2-ene |

This table presents predicted outcomes based on general principles of electrophilic addition to alkenes.

Nucleophilic Additions:

Simple alkenes are generally not susceptible to nucleophilic attack due to their electron-rich nature. However, under specific catalytic conditions or if the double bond is activated by adjacent electron-withdrawing groups, nucleophilic addition can occur. youtube.com For this compound, direct nucleophilic addition to the double bonds is not a typical reaction pathway without prior activation.

Ethereal Linkage Transformations: Cleavage and Modifications

The ether linkage in this compound is generally stable under neutral and basic conditions, which is why ethers are often used as protecting groups in organic synthesis. niscpr.res.in However, this bond can be cleaved under strongly acidic conditions or with specific reagents. wikipedia.orgmasterorganicchemistry.com

The cleavage of the C-O bond in ethers typically proceeds via an SN1 or SN2 mechanism after protonation of the ether oxygen by a strong acid, such as HI or HBr. masterorganicchemistry.com In the case of this compound, the ether is a primary methyl ether. Cleavage would likely involve an SN2 attack by a nucleophile on the methyl group or an SN1-like cleavage of the neryl group, depending on the conditions.

Table 2: Potential Products of Ether Cleavage of this compound

| Reagent | Conditions | Major Organic Products |

| HI (excess) | Heat | Nerol (B1678202), Methyl iodide |

| HBr (excess) | Heat | Nerol, Methyl bromide |

| BBr₃ | Anhydrous | Neryl bromide, Methanol (after workup) |

This table outlines plausible cleavage products based on established methods for ether cleavage. reddit.com

Modifications of the ethereal linkage without cleavage are less common but could potentially be achieved through complexation with Lewis acids, which might activate the adjacent C-H bonds for further functionalization.

Isomerization Pathways and Conditions

This compound can undergo isomerization, primarily involving the C2-C3 double bond, to its (E)-isomer, geranyl methyl ether. This cis-trans isomerization can be catalyzed by various factors including acids, bases, heat, or light. Studies on the corresponding alcohol, nerol, have shown that it can be isomerized from geraniol (B1671447). researchgate.net It is reasonable to infer that similar conditions could promote the isomerization of the methyl ether derivative.

Furthermore, under certain catalytic conditions, double bond migration could potentially occur, leading to other constitutional isomers, although this is less common for isolated double bonds in a terpene chain.

Oxidative and Reductive Transformations

Oxidative Transformations:

The alkene moieties are susceptible to oxidation. Depending on the oxidizing agent, a variety of products can be obtained. For instance, epoxidation with peroxy acids (like m-CPBA) would be expected to occur at the more electron-rich C6-C7 double bond first, leading to the corresponding epoxide. Stronger oxidizing agents, such as ozone or potassium permanganate, would lead to cleavage of the double bonds, yielding aldehydes or ketones. The oxidation of the parent alcohol, nerol, to the corresponding aldehyde, neral (B7780846), using reagents like iodosobenzene (B1197198) and TEMPO has been documented, highlighting the reactivity of the allylic alcohol moiety. researchgate.netresearchgate.net While the ether is less reactive, similar oxidative conditions could potentially affect the double bonds.

Reductive Transformations:

Catalytic hydrogenation of this compound with hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂) would reduce both double bonds to yield 1-Methoxy-3,7-dimethyloctane. Selective reduction of one double bond over the other would be challenging but might be achievable with specific catalysts or under carefully controlled conditions.

Functionalization and Derivatization Strategies for Novel Analogues

The presence of multiple functional groups allows for a range of strategies to synthesize novel analogues of this compound.

Selective Functionalization at Alkene Moieties

Selective functionalization of one of the two double bonds is a key challenge and opportunity. The C6-C7 double bond is generally more sterically accessible and more reactive towards many electrophiles than the C2-C3 double bond, which is closer to the methoxy group. This difference in reactivity can be exploited for selective reactions.

Table 3: Strategies for Selective Alkene Functionalization

| Reaction Type | Reagent/Catalyst | Expected Selectivity | Potential Product |

| Epoxidation | m-CPBA | C6-C7 | 6,7-Epoxy-1-methoxy-3,7-dimethyloct-2-ene |

| Dihydroxylation | OsO₄ (catalytic), NMO | C6-C7 | 1-Methoxy-3,7-dimethyl-6,7-dihydroxyoct-2-ene |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | C6-C7 (anti-Markovnikov) | 1-Methoxy-3,7-dimethyloct-2-en-7-ol |

This table illustrates potential strategies for achieving selective functionalization based on the differential reactivity of the two alkene groups.

Modifications at the Methoxy Group

The methoxy group itself is relatively inert. However, as discussed in section 4.2, it can be cleaved to reveal the corresponding alcohol, nerol. This alcohol can then be subjected to a wide range of derivatization reactions, such as esterification or conversion to other ethers, providing a versatile entry point to a large family of new analogues. The conversion of alcohols to methyl ethers is a common protection strategy, and the reverse reaction is a key deprotection step. niscpr.res.innih.gov

Mechanistic Studies of Key Reactions

The reactivity of this compound is centered around its electron-rich diene system and the ether functional group. Mechanistic studies, often inferred from related compounds, provide insight into its transformation pathways.

Acid-Catalyzed Cleavage: The ether bond in this compound can be cleaved under strong acidic conditions, such as with hydrohalic acids (HBr, HI). libretexts.orgpressbooks.pubpressbooks.pub The reaction is initiated by the protonation of the ether oxygen, which forms a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The subsequent step depends on the nature of the alkyl groups attached to the ether oxygen. For this compound, the carbon attached to the oxygen is part of a primary allylic system. The cleavage can proceed via either an S(_N)1 or S(_N)2 mechanism. libretexts.orgpressbooks.pubpressbooks.pubwikipedia.org

S(_N)2 Mechanism: In this bimolecular nucleophilic substitution, a halide ion (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon atom of the protonated ether. pressbooks.pubpressbooks.pub For neryl methyl ether, this would be the methyl group, leading to the formation of nerol and a methyl halide.

S(_N)1 Mechanism: This unimolecular nucleophilic substitution involves the formation of a carbocation intermediate. pressbooks.pubwikipedia.org Given that the neryl group can form a resonance-stabilized allylic carbocation, an S(_N)1 pathway is also plausible, especially with tertiary, benzylic, or allylic ethers. libretexts.orgpressbooks.pubpressbooks.pub In this case, the leaving group (methanol) would depart, forming the neryl cation, which is then attacked by the halide nucleophile to yield a neryl halide.

Ozonolysis: The double bonds in this compound are susceptible to cleavage by ozone (O₃). wikipedia.orgmasterorganicchemistry.comaakash.ac.in The generally accepted Criegee mechanism involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org The final products depend on the workup conditions. masterorganicchemistry.comorganic-chemistry.org

Reductive Workup: Treatment of the ozonide with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc dust yields aldehydes or ketones. masterorganicchemistry.comaakash.ac.in

Oxidative Workup: Using an oxidizing agent such as hydrogen peroxide (H₂O₂) results in the formation of carboxylic acids or ketones. masterorganicchemistry.com

Diels-Alder Reaction: As a conjugated diene, this compound can theoretically participate in Diels-Alder reactions, a [4+2] cycloaddition with a dienophile to form a six-membered ring. libretexts.org The reactivity of the diene is enhanced by electron-donating groups. libretexts.org The methoxy group at the 1-position of the diene system in neryl methyl ether is an electron-donating group, which should increase its reactivity in normal-demand Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the diene is retained in the product. masterorganicchemistry.com

Environmental Degradation Pathways and Metabolites

The environmental fate of this compound is influenced by both abiotic and biotic processes, leading to its transformation into various metabolites.

Atmospheric Oxidation: In the atmosphere, terpenes and their derivatives can be degraded by reactions with oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). nih.gov The reaction with hydroxyl radicals is a significant degradation pathway for many volatile organic compounds. researchgate.net Photodegradation, initiated by the absorption of sunlight, can also contribute to the breakdown of such compounds, often involving the formation of reactive oxygen species. nih.govmdpi.com The double bonds in neryl methyl ether are likely sites for these atmospheric reactions.

Biodegradation: Microorganisms play a crucial role in the degradation of organic compounds in the environment. nih.gov While specific studies on the biodegradation of this compound are limited, insights can be drawn from studies on related terpenoids. The biotransformation of nerol, the parent alcohol, by fungi such as Aspergillus niger and Penicillium species has been shown to yield products like linalool (B1675412) and α-terpineol through isomerization and cyclization reactions. researchgate.net Bacteria are also known to metabolize terpenes through various pathways, including the acyclic terpene utilization (Atu) pathway. uni-stuttgart.de The ether linkage in compounds like methyl tert-butyl ether (MTBE) can be cleaved by microorganisms, often as a first step in their degradation. researchgate.netnih.gov

Potential Metabolites: Based on the known reactivity and degradation pathways of similar compounds, a range of potential metabolites can be proposed for this compound.

Interactive Data Tables

Table 1: Potential Products of Key Chemical Reactions

| Reaction | Reagents/Conditions | Potential Major Products |

| Acid-Catalyzed Cleavage (S(_N)2) | HI or HBr, heat | Nerol, Methyl iodide/bromide |

| Acid-Catalyzed Cleavage (S(_N)1) | HI or HBr, heat | Neryl iodide/bromide, Methanol |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | 2-methoxy-4-methyl-4-pentenal, Acetone |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 2-methoxy-4-methyl-4-pentenoic acid, Acetone |

| Diels-Alder Reaction | Maleic anhydride, heat | Substituted cyclohexene (B86901) adduct |

Table 2: Postulated Environmental Degradation Products and Metabolites

| Degradation Pathway | Process | Potential Metabolites |

| Atmospheric Oxidation | Reaction with •OH, O₃ | Hydroxylated derivatives, Carbonyl compounds (from double bond cleavage) |

| Photodegradation | Direct photolysis, Indirect photo-oxidation | Isomerized products, Smaller oxygenated fragments |

| Biodegradation | Microbial metabolism | Nerol (from ether cleavage), Linalool, α-Terpineol, Hydroxylated and carboxylated derivatives |

Computational Chemistry and Theoretical Modeling of Z 1 Methoxy 3,7 Dimethylocta 2,6 Diene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. For a molecule like (Z)-1-methoxy-3,7-dimethylocta-2,6-diene, these calculations can predict its geometry, stability, and sites susceptible to chemical attack.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of monoterpenoid ethers. DFT calculations can provide a wealth of information about the electronic structure of this compound.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. researchgate.netnih.gov These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the methoxy (B1213986) group and the double bonds would be expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles.

Reactivity Descriptors: DFT calculations can also be used to determine various global and local reactivity descriptors, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index. semanticscholar.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds. For example, a study on citronellol (B86348), linalool (B1675412), and geraniol (B1671447) used these descriptors to analyze their reactivity and stability. researchgate.net

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.411 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 0.404 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 6.815 eV | Relates to chemical stability and reactivity. |

Note: The data in this table is for nerol, the alcohol precursor to this compound, and is used here as a representative example. researchgate.net

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for smaller molecules or for specific properties where DFT may be less reliable.

For a flexible molecule like this compound, ab initio methods can be particularly useful for detailed conformational analysis. These methods can be used to calculate the relative energies of different conformers to a high degree of accuracy, helping to identify the most stable structures. For instance, ab initio calculations have been successfully used to determine the absolute configuration of flexible molecules by calculating their optical rotatory dispersion (ORD) curves and comparing them with experimental data. nih.gov Such an approach could be applied to this compound if chiral derivatives were to be synthesized.

Furthermore, high-level ab initio methods like Coupled Cluster (CC) or Møller-Plesset perturbation theory (MP2) can be used to obtain benchmark energies for key structures, which can then be used to validate the accuracy of more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple rotatable single bonds, this compound is a conformationally flexible molecule. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules and for studying their interactions with other molecules or with a solvent. nih.govyoutube.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion. youtube.com This allows for the exploration of the potential energy surface of the molecule and the identification of its preferred conformations. For this compound, MD simulations could reveal how the molecule folds and how its shape changes in different environments, such as in a solution or at an interface. This is particularly relevant for flavor and fragrance compounds, as their shape and flexibility can influence their interaction with olfactory receptors. uq.edu.au

Moreover, MD simulations can be used to study the intermolecular interactions between this compound and other molecules. For example, simulations could model the interaction of this compound with water molecules to understand its solubility, or with lipid bilayers to predict its behavior in biological membranes. nih.gov The Automated Topology Builder (ATB) and Repository provides tools to develop molecular force fields for such simulations, and a topology for the related molecule nerol is available. uq.edu.au

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. qima-lifesciences.comschrodinger.com For this compound, these methods could be used to study a variety of potential reactions, such as cyclization, oxidation, or isomerization.

The cyclization of monoterpenes is a well-studied class of reactions where computational methods have provided significant insights. For example, DFT studies have been used to investigate the complex potential energy surfaces of sesquiterpene formation from the bisabolyl cation. comporgchem.com Similar approaches could be applied to study the potential acid-catalyzed cyclization of this compound.

Transition State Analysis: A key aspect of reaction pathway elucidation is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. qima-lifesciences.comschrodinger.com The energy of the transition state determines the activation energy of the reaction and thus its rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. For instance, DFT calculations have been used to correlate transition state distortion energies with the activation energies of Diels-Alder reactions. researchgate.net Such analyses could predict the most likely reaction pathways for this compound under different conditions.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov In the context of this compound, QSAR models could be developed to predict its fragrance properties, biological activity, or toxicity based on its molecular descriptors. nih.govresearchgate.net

Numerous QSAR studies have been conducted on terpenoids and monoterpenoids for a wide range of applications. For example, QSAR models have been developed to predict the insect toxicity of monoterpenoids and their derivatives, including ether derivatives. e3s-conferences.org Other studies have focused on the neuroprotective activity e3s-conferences.org, antifungal activity, and estrogenic activity of terpenoids. nih.gov

For fragrance compounds, QSAR models can be used to predict odor thresholds or to classify odors based on molecular structure. A study on terpenoid toxicity found that geometric and electronic descriptors were key in predicting their effects. nih.gov Such models could be applied to this compound to estimate its potential biological effects.

| Descriptor Type | Example Descriptors | Predicted Property | Reference |

|---|---|---|---|

| Geometric | Asphericity, Molecular Shape | Toxicity, Estrogenic Activity | nih.govnih.gov |

| Electronic | Maximum Partial Charge for a Carbon Atom, HOMO Energy | Toxicity, Estrogenic Activity | nih.govnih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Antifungal Activity | semanticscholar.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Neuroprotective Activity, Antifungal Activity | e3s-conferences.org |

Biological Activity, Pharmacological Research Mechanisms of Action , and Structure Activity Relationships

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

There is no specific information available regarding the interaction of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene with biological macromolecules such as enzymes or receptors.

Metabolic Fate and Biotransformation in Biological Systems

The metabolic fate and biotransformation of this compound have not been specifically studied. However, research on other ethers, including the gasoline additives methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME), indicates that cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2B1, are involved in their metabolism. nih.gov It is plausible that this compound undergoes similar enzymatic transformations in biological systems, but this remains to be experimentally verified.

Emerging Applications and Interdisciplinary Research Directions Involving Z 1 Methoxy 3,7 Dimethylocta 2,6 Diene

Advanced Materials Science Applications (e.g., Monomers, Precursors)

The diene structure of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene makes it a candidate for applications in polymer science. The two double bonds offer potential reactive sites for polymerization reactions, suggesting its possible use as a monomer or co-monomer in the synthesis of novel polymers. While direct research on the polymerization of this specific methoxy-terpenoid is limited, the broader class of terpenes is being investigated for the creation of renewable polymers. nrel.gov The incorporation of the 3,7-dimethylocta-2,6-diene backbone could impart flexibility and specific thermal properties to a polymer chain.

The presence of the methoxy (B1213986) group, as opposed to the hydroxyl group in its parent compound nerol (B1678202), can influence the reactivity and the properties of resulting materials. For instance, in other polymer systems, methoxy groups have been shown to affect the glass transition temperature (Tg) and thermal stability of the final polymer. researchgate.net Research into the polymerization of similar functionalized terpenes could provide a model for how this compound might behave.

Furthermore, this compound could serve as a precursor for the synthesis of more complex molecules for material science applications. The double bonds can be functionalized through various organic reactions to introduce other chemical moieties, leading to the development of specialized coatings, adhesives, or other advanced materials.

| Property | Potential Implication in Materials Science |

| Diene Structure | Potential for polymerization and cross-linking. |

| Methoxy Group | Can modify polymer properties like Tg and solubility. |

| Terpenoid Backbone | May introduce flexibility and biodegradability to polymers. |

Sustainable Chemical Technologies and Renewable Feedstocks

A significant driver for the interest in this compound is its origin from renewable feedstocks. bath.ac.ukbath.ac.ukukri.orgresearchgate.net Its precursor, nerol, is a component of various essential oils and can be produced through biotechnological methods, such as the fermentation of sugars by engineered microorganisms. pnas.org This bio-based origin presents a sustainable alternative to petrochemicals for the chemical industry. bath.ac.uk

The synthesis of this compound from nerol is a relatively straightforward etherification reaction. The development of green and efficient catalytic processes for this transformation is an active area of research. The broader movement towards a bio-based economy supports the investigation of such value-added chemicals derived from abundant natural resources like terpenes. bath.ac.uk The global biogenic production of terpenes is estimated to be in the order of 10^9 tons per year, highlighting the vast potential of this class of compounds as a renewable chemical feedstock. bath.ac.uk

| Feedstock Aspect | Relevance to Sustainable Technology |

| Origin | Derived from nerol, a renewable plant-based terpene alcohol. |

| Production | Nerol can be produced via microbial fermentation, reducing reliance on traditional agriculture. pnas.org |

| Conversion | Synthesis from nerol is a direct chemical step, offering potential for green chemistry approaches. |

Integration with Chemical Biology and Medicinal Chemistry Research

The biological activities of terpenes and their derivatives are well-documented, and this compound is no exception to this potential. Its parent compound, nerol, has demonstrated a range of biological effects, including antifungal and antimicrobial properties. nih.govnih.gov For example, nerol has shown inhibitory effects against various fungal pathogens by disrupting cell membrane integrity. nih.gov

While direct studies on the biological activity of the methoxy derivative are not extensive, the structural similarity to nerol suggests that it may retain or possess modified biological properties. In medicinal chemistry, the methylation of a hydroxyl group can alter a molecule's lipophilicity, membrane permeability, and metabolic stability, which can in turn influence its bioavailability and efficacy. researchgate.net Therefore, this compound could be a valuable tool for structure-activity relationship (SAR) studies to optimize the therapeutic potential of nerol-based compounds. For example, synthetic analogs of geraniol (B1671447) and nerol have been investigated for their antimalarial potential, showing that modifications to the parent structure can significantly impact activity. researchgate.net

The field of chemical biology could utilize this compound as a probe to study the biological targets of terpenoids. The methoxy group can serve as a handle for further chemical modification, such as the attachment of fluorescent tags or affinity labels, to facilitate the identification of cellular binding partners. nih.gov

Future Perspectives in Synthetic Methodology and Biological Exploitation

The future of this compound lies in the development of more efficient and selective synthetic methods and a deeper exploration of its biological functions. Advances in catalysis will be crucial for the sustainable production of this and other terpenoid ethers. nrel.gov The selective functionalization of its two double bonds remains a synthetic challenge that, if overcome, could unlock a wide array of novel derivatives with tailored properties.

From a biological perspective, comprehensive screening of this compound in various disease models is warranted. Its potential as an antifungal, antibacterial, or even anticancer agent, based on the activities of related terpenoids, should be systematically investigated. nih.govbohrium.com Furthermore, its role in ecological interactions, such as plant defense or insect communication, could be an interesting area of research, given that many volatile terpenoids play crucial roles in these processes. mdpi.com

The continued development of synthetic biology platforms for the production of nerol will also be critical in ensuring a sustainable and cost-effective supply of the precursor for this compound, thereby facilitating its broader application in both research and industry. researchcommons.org

| Research Area | Future Direction |

| Synthetic Chemistry | Development of stereoselective and regioselective functionalization of the diene system. |

| Biocatalysis | Engineering enzymes for the direct and efficient methylation of nerol. |

| Medicinal Chemistry | Systematic evaluation of biological activity and mechanism of action in various disease models. |

| Chemical Ecology | Investigation of its role as a semiochemical in plant-insect or microbe-microbe interactions. |

Q & A

Q. Key Considerations :

- Purification via column chromatography or HPLC is critical to isolate the Z-isomer from E-isomer byproducts .

- Reaction monitoring using TLC or GC-MS ensures intermediate stability, as conjugated dienes are prone to oxidation .

Basic: How to confirm the stereochemical configuration of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : Compare and NMR chemical shifts with known Z-isomers (e.g., nerol, (Z)-3,7-dimethylocta-2,6-dien-1-ol). For instance, the Z-configuration typically shows upfield shifts for protons near the methoxy group due to reduced steric strain .

- GC Retention Time : Co-injection with authentic Z-isomer standards (if available) on polar GC columns (e.g., DB-Wax) can resolve Z/E pairs, as seen in mite gland content analyses .

- Optical Rotation : While less common for non-chiral centers, comparative optical rotation data with structurally similar compounds (e.g., citral derivatives) may support stereochemical assignments .

Advanced: How to design experiments to study the metabolic stability of this compound in biological systems?

Q. Methodological Answer :

- In Vitro Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .

- Stable Isotope Labeling : Introduce or labels at the methoxy or methyl groups to track metabolic pathways. For example, deuterated analogs can reveal hydrogen abstraction sites during oxidation .

- Cell-Based Models : Utilize 3T3-L1 adipocytes (as in citral derivative studies) to evaluate uptake and intracellular stability under obesity-mimicking conditions (high glucose/insulin) .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Q. Methodological Answer :

- Purity Validation : Use HPLC (≥95% purity threshold) to exclude confounding effects from E-isomers or oxidation byproducts. For example, (Z)-1-ethoxy-3,7-dimethylocta-2,6-diene has distinct bioactivity compared to its E-isomer .

- Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media for cell assays) to minimize matrix effects. Citral acetal derivatives showed adipogenesis modulation only in serum-free 3T3-L1 cultures .

- Isomer-Specific Probes : Synthesize and test enantiomerically pure samples to isolate stereochemical contributions to activity .

Advanced: How to optimize reaction conditions for regioselective functionalization of this compound?

Q. Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for allylic alkylation or epoxidation. For example, (E)-1-bromo-3,7-dimethylocta-2,6-diene reacts regioselectively with pyrophosphates in CH₃CN under nitrogen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the methoxy group, while non-polar solvents favor diene conjugation stability .

- Temperature Control : Low temperatures (−20°C) reduce thermal isomerization of the Z-configuration during prolonged reactions .

Basic: What analytical techniques characterize this compound’s purity and structural integrity?

Q. Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₁H₁₈O requires m/z 166.1358; deviations >5 ppm indicate impurities) .

- FT-IR Spectroscopy : Identify methoxy C-O stretches (~1100 cm⁻¹) and conjugated diene C=C stretches (~1650 cm⁻¹) .

- Gas Chromatography (GC) : Compare retention indices with databases (e.g., NIST Chemistry WebBook) for volatile analogs .

Advanced: How to investigate enzyme interactions involving this compound?

Q. Methodological Answer :

- Molecular Docking : Use crystal structures of homologous enzymes (e.g., terpene synthases from Archegozetes longisetosus) to predict binding pockets. Nerol (a Z-isomer) biosynthesis pathways in mites provide a template for docking studies .

- Enzyme Inhibition Assays : Test the compound against recombinantly expressed P450 enzymes (e.g., CYP3A4) using fluorogenic substrates to quantify IC₅₀ values .

- Isotopic Tracing : Incubate -labeled compound with enzyme extracts and analyze metabolites via radio-TLC .

Basic: What are critical handling and stability considerations for this compound in laboratory settings?

Q. Methodological Answer :

- Storage : Store under nitrogen at −20°C in amber vials to prevent oxidation and Z→E isomerization. Citral derivatives degrade within days at room temperature .

- Light Sensitivity : Avoid UV exposure; use UV-filtered glassware during photochemical experiments .

- Safety Protocols : Follow NFPA guidelines for flammability (similar to geraniol derivatives) and use fume hoods due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.